molecular formula C16H17O5P B103945 Ethyl 2-(diphenoxyphosphoryl)acetate CAS No. 16139-79-0

Ethyl 2-(diphenoxyphosphoryl)acetate

Cat. No.: B103945
CAS No.: 16139-79-0
M. Wt: 320.28 g/mol
InChI Key: UQMFCYBSUVRGNU-UHFFFAOYSA-N
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Description

Ethyl 2-(diphenoxyphosphoryl)acetate (CAS: 16139-79-0), also known as diphenylphosphonoacetic acid ethyl ester, is a phosphonate ester widely employed as a Horner-Wadsworth-Emmons (HWE) reagent for olefination reactions . Its molecular formula is C₁₆H₁₇O₅P (MW: 320.28 g/mol), featuring a diphenoxyphosphoryl group attached to an ethyl acetate backbone. The phenyl substituents enhance electron-withdrawing effects, improving its reactivity in deprotonation and alkene formation. This compound is valued in organic synthesis for its efficiency in constructing α,β-unsaturated carbonyl systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(diphenoxyphosphoryl)acetate can be synthesized through the reaction of diphenylphosphite with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and is carried out at low temperatures to control the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diphenoxyphosphoryl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonate esters

Biological Activity

Ethyl 2-(diphenoxyphosphoryl)acetate, a phosphonate compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound has the molecular formula C₁₆H₁₇O₅P and is characterized by a diphenoxyphosphoryl group attached to an ethyl acetate moiety. Its structure can be represented as follows:

C16H17O5P\text{C}_{16}\text{H}_{17}\text{O}_{5}\text{P}

This compound is classified under organophosphorus compounds, which are known for their diverse biological activities.

Biological Activity Overview

This compound exhibits several biological activities, including antimicrobial, antifungal, and potential antitumor effects. The following sections summarize key findings from various studies regarding its biological activity.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency:

Bacterial Strain MIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)12.5
Escherichia coli>800

These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains like MRSA .

Antifungal Activity

In addition to its antibacterial properties, this compound has been tested for antifungal activity. It demonstrated moderate effectiveness against Candida albicans, a common fungal pathogen:

Fungal Strain MIC (µg/mL)
Candida albicans400

While these results indicate some level of antifungal activity, further optimization of the compound may be necessary to enhance its efficacy against fungal infections .

The mechanisms underlying the biological activity of this compound are not fully elucidated. However, it is hypothesized that the compound may interfere with critical biochemical pathways in microbial cells, such as inhibiting enzyme activity or disrupting membrane integrity.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted on various phosphonate derivatives, including this compound, highlighted its potent activity against MRSA with an MIC of 12.5 µg/mL. This study emphasizes the importance of structural modifications in enhancing antimicrobial properties .
  • Antifungal Testing :
    In another investigation focusing on antifungal properties, this compound was tested against multiple fungal strains. The findings revealed that while it exhibited some antifungal activity, further structural modifications could improve efficacy against resistant fungal strains .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Ethyl 2-(diphenoxyphosphoryl)acetate?

A general synthesis involves coupling reactions using palladium catalysts (e.g., (PPh₃)₄Pd) with arylboronic acids under basic conditions (e.g., K₂CO₃). Post-reaction, extraction with ethyl acetate and purification via silica gel chromatography are critical steps to isolate the compound . Reaction parameters (temperature, solvent ratios) should be optimized based on precursor reactivity.

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/³¹P NMR can confirm the phosphoryl group and ester linkages. For example, in related derivatives, splitting patterns at δ 7.5–7.0 ppm (aromatic protons) and δ 4.60 ppm (ester/phosphoryl groups) are diagnostic .
  • GC-MS : Useful for purity assessment and identifying volatile byproducts. Column selection (e.g., polar vs. non-polar) impacts resolution .

Q. How should this compound be stored to ensure stability?

Store at –20°C in airtight, light-resistant containers. Stability exceeds two years under these conditions. Avoid exposure to moisture, which may hydrolyze the phosphoryl ester .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
  • Temperature Gradients : Incremental increases (e.g., 80°C → 120°C) may reduce side-product formation .

Q. How can contradictions in NMR data be resolved during structural elucidation?

  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly near δ 4.60–5.10 ppm (ester/phosphoryl regions).
  • Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns in crowded spectra .

Q. What strategies are effective for using this compound in enzyme inhibition studies?

  • Carbamate Derivatives : Modify the acetate group to introduce carbamate moieties (e.g., pent-4-yn-1-yl groups) for covalent binding to active sites.
  • Docking Simulations : Pre-screen derivatives using computational models to prioritize synthesis .

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral Chromatography : Use columns with cellulose- or amylase-based stationary phases.
  • Chiral Auxiliaries : Incorporate temporary directing groups (e.g., Evans auxiliaries) during phosphorylation .

Q. What are the challenges in interpreting mass spectrometry data for phosphorylated derivatives?

  • Fragmentation Patterns : Phosphoryl groups often produce dominant peaks at m/z corresponding to [M–OPh]⁺ or [M–PO₃]⁺.
  • High-Resolution MS : Resolve isotopic clusters to distinguish between isobaric species (e.g., C₈H₁₇O₅P vs. C₉H₁₉O₅P) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phosphoryl Group

Ethyl 2-(Diethoxyphosphoryl)acetate (CAS: 867-13-0)

  • Molecular Formula : C₈H₁₇O₅P (MW: 224.19 g/mol).
  • Key Differences : Replaces phenyl groups with ethoxy moieties, reducing steric bulk and electron-withdrawing capacity.
  • Applications: Used in HWE reactions but less reactive than the diphenoxy variant due to weaker leaving groups (ethoxy vs. phenoxy).
  • Safety : Hazard statements include H302 (harmful if swallowed) and H315 (skin irritation) .

Allyl 2-Diazo-2-diphenylphosphorylacetate

  • Structure : Features a diazo (-N₂) group and allyl ester.
  • Applications: Utilized in catalytic asymmetric cyclopropanation reactions, diverging from the HWE utility of ethyl 2-(diphenoxyphosphoryl)acetate .
  • Reactivity : The diazo group enables [2+1] cycloaddition, showcasing how functional group modifications expand synthetic applications.

Modifications on the Acetate Backbone

Ethyl 2-(Diphenoxyphosphoryl)-2-fluoroacetate

  • Structure : Introduces a fluorine atom at the α-carbon.
  • Limited commercial availability restricts widespread use .

Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate (CAS: 152302-87-9)

  • Structure : Adds a 4-iodophenyl group to the acetate backbone.
  • Applications : The iodine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility beyond HWE chemistry .

Ester Group Variations

Triethyl Phosphonoacetate

  • Structure : Phosphonate ester with three ethoxy groups.
  • Comparison : Lacks aromaticity, resulting in lower thermal stability but improved solubility in polar solvents. Commonly used in nucleophilic substitutions .

Allyl 2-Diphenylphosphorylacetate

  • Structure : Allyl ester replaces ethyl.
  • Reactivity : Allyl groups facilitate radical or transition-metal-catalyzed reactions, offering divergent pathways compared to ethyl esters .

Research Findings and Trends

  • Reactivity in HWE Reactions: this compound outperforms diethoxy analogs due to phenoxy’s superior leaving ability, enabling higher yields in alkene synthesis .
  • Crystal Structure Insights: Compounds like ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate () exhibit stabilized crystal packing via π-π interactions, a feature less pronounced in diphenoxy derivatives due to steric hindrance.
  • Safety Profiles: Diethoxy derivatives (e.g., CAS 867-13-0) carry multiple hazard warnings (H302, H315), while diphenoxy analogs lack comprehensive safety data, necessitating cautious handling .

Properties

IUPAC Name

ethyl 2-diphenoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17O5P/c1-2-19-16(17)13-22(18,20-14-9-5-3-6-10-14)21-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMFCYBSUVRGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453612
Record name Ethyl Diphenylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16139-79-0
Record name Ethyl Diphenylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-(diphenoxyphosphoryl)acetate
Ethyl 2-(diphenoxyphosphoryl)acetate
Ethyl 2-(diphenoxyphosphoryl)acetate
Reactant of Route 4
Ethyl 2-(diphenoxyphosphoryl)acetate
Ethyl 2-(diphenoxyphosphoryl)acetate
Reactant of Route 6
Ethyl 2-(diphenoxyphosphoryl)acetate

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